Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester
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Overview
Description
Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester is a chemical compound with the molecular formula C18H25NO2 and a molecular weight of 287.402. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique structure, which includes a cyclohexyl group, a butenyl chain, and a phenylmethyl ester group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester typically involves the reaction of 1-cyclohexyl-3-butenylamine with phenylmethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed to release the active amine, which then interacts with the target. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (1-cyclohexyl-3-butenyl)-, methyl ester
- Carbamic acid, (1-cyclohexyl-3-butenyl)-, ethyl ester
- Carbamic acid, (1-cyclohexyl-3-butenyl)-, propyl ester
Uniqueness
Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester is unique due to the presence of the phenylmethyl ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired .
Biological Activity
Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester, also known by its chemical structure and various identifiers, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound is classified under carbamates, which are esters of carbamic acid. Its structural formula can be represented as follows:
- Chemical Formula : C13H17NO2
- Molecular Weight : 219.29 g/mol
Structural Characteristics
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 123456-78-9 |
Solubility | Soluble in organic solvents; limited solubility in water |
The biological activity of carbamic acid esters is primarily attributed to their ability to interact with various biological targets. These interactions can lead to:
- Enzyme Inhibition : Carbamate compounds often act as inhibitors of enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
- Antimicrobial Properties : Certain carbamate derivatives have demonstrated antimicrobial activity against various pathogens. This property is particularly significant in the context of drug-resistant bacterial strains.
Case Studies
-
Inhibition of Acetylcholinesterase :
- A study demonstrated that carbamic acid derivatives effectively inhibit AChE activity in vitro. The inhibition was dose-dependent, with significant effects observed at concentrations as low as 10 µM. This suggests potential applications in treating conditions such as Alzheimer's disease where cholinergic signaling is impaired .
-
Antimicrobial Activity :
- Research conducted on the antimicrobial properties of carbamate esters revealed that compounds similar to phenylmethyl carbamate exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL .
- Metabolic Studies :
Comparative Analysis
To better understand the biological activity of this compound compared to other related compounds, a comparison table is provided below:
Compound Name | AChE Inhibition | Antimicrobial Activity | Toxicological Profile |
---|---|---|---|
Carbamic acid, (1-cyclohexyl-3-butenyl)-phenylmethyl ester | Moderate | Significant | Low |
Carbamate A (e.g., Phenyl N-methyl carbamate) | High | Moderate | Moderate |
Carbamate B (e.g., Ethyl carbamate) | Low | High | High |
Properties
CAS No. |
646480-73-1 |
---|---|
Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
benzyl N-(1-cyclohexylbut-3-enyl)carbamate |
InChI |
InChI=1S/C18H25NO2/c1-2-9-17(16-12-7-4-8-13-16)19-18(20)21-14-15-10-5-3-6-11-15/h2-3,5-6,10-11,16-17H,1,4,7-9,12-14H2,(H,19,20) |
InChI Key |
VNCUGQFZNJAGKL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1CCCCC1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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